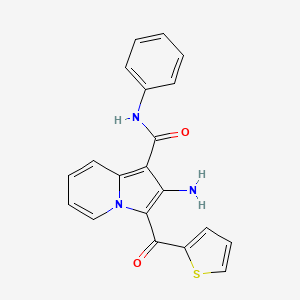

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c21-17-16(20(25)22-13-7-2-1-3-8-13)14-9-4-5-11-23(14)18(17)19(24)15-10-6-12-26-15/h1-12H,21H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDJPFJEHKSAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of the thiophene and phenyl groups through various coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photonic properties.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.

Industry: In material science, the compound could be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have diverse biological activities.

Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are known for their applications in medicinal chemistry and material science.

Uniqueness

What sets 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide apart is the combination of the indolizine core with the thiophene and phenyl groups, which may confer unique electronic, photonic, or biological properties not found in simpler analogs. This makes it a valuable compound for exploring new scientific and industrial applications.

Biological Activity

2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound notable for its unique indolizine core structure, which is fused with a phenyl group and a thiophene moiety. This compound features an amine functional group at one end and a carboxamide at the other, contributing to its potential reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer applications. For instance, studies on indolizine derivatives have shown promising results in inhibiting cancer cell growth through various mechanisms, including the inhibition of key oncogenic pathways such as c-Src . The incorporation of an amino group has been linked to increased affinity towards ATP-binding sites in cancer-related enzymes, enhancing the compound's potential as an anticancer agent.

Other Biological Activities

In addition to anticancer and antimicrobial properties, related compounds have demonstrated analgesic and anti-inflammatory effects due to their amide functionalities. The presence of diverse functional groups in this compound may facilitate interactions with multiple biological targets, leading to a broad spectrum of pharmacological activities.

Synthesis and Structure

The synthesis of this compound typically involves several steps:

- Formation of the Indolizine Core : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene-2-carbonyl Group : This step might involve acylation reactions using thiophene-2-carbonyl chloride.

- Attachment of the Phenyl Group : This can be done through substitution reactions using an appropriate phenyl derivative.

- Final Amide Formation : The carboxamide group can be introduced through amidation reactions.

These synthetic routes are crucial for optimizing yield and purity for further biological testing .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic activity of various indolizine derivatives, including those structurally similar to this compound. The compounds were tested against different cancer cell lines using the CellTiter 96® Aqueous One Solution Cell Proliferation Assay. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant growth inhibition .

Case Study 2: Antimicrobial Testing

In another study focusing on thiophene-based compounds, researchers assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene structure could enhance antimicrobial potency, suggesting that similar modifications might be beneficial for optimizing this compound's activity against microbial strains.

Q & A

Q. What are the established synthetic routes for 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, and how can reaction conditions be optimized for lab-scale synthesis?

- Answer : The synthesis involves multi-step organic reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .

- Functionalization : The amino group is introduced via nucleophilic substitution (e.g., amines with EDCI/DCC coupling agents), while thiophene-2-carbonyl is attached through benzoylation (thiophene-2-carbonyl chloride under acidic conditions) .

- Optimization : Key factors include solvent polarity (e.g., acetonitrile for reflux reactions), catalyst loading (0.1–1.0 mol%), and temperature control (60–100°C for cyclization). Purification via recrystallization (methanol/water) or column chromatography improves yield (reported 40–65% in lab-scale studies) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its purity?

- Answer :

- 1H/13C NMR : Confirms regiochemistry (e.g., indolizine proton shifts at δ 6.5–8.5 ppm) and substitution patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (<2% by LC-MS area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Answer : Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial MIC assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analogues : Compare activity of derivatives (e.g., replacing thiophene-2-carbonyl with furan alters logP and target binding). SAR studies show methyl substitution on the phenyl ring enhances cytotoxicity (IC50: 1.2 μM vs. 5.8 μM for unsubstituted) .

- Data Normalization : Report activity as % inhibition ± SEM (n ≥ 3 replicates) and validate targets via enzyme assays (e.g., kinase inhibition profiling) .

Q. What strategies improve regioselective functionalization of the indolizine core during derivatization?

- Answer :

- Directing Groups : Use electron-withdrawing substituents (e.g., nitro) at C-3 to direct electrophilic attacks to C-5 .

- Protection-Deprotection : Temporary Boc protection of the amino group enables selective benzoylation at C-3 .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times (30 mins vs. 6 hrs) .

Q. How does the thiophene-2-carbonyl moiety influence the compound’s reactivity in electrophilic substitution reactions?

- Answer : The thiophene ring’s electron-rich nature activates the indolizine core for electrophilic substitution:

- Nitration : Occurs preferentially at C-5 of indolizine (80% yield with HNO3/H2SO4) due to conjugation with the thiophene carbonyl .

- Halogenation : Bromine adds at C-7 (para to the amide group), confirmed by X-ray crystallography .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The thiophene carbonyl shows hydrogen bonding with Lys721 (binding energy: −9.2 kcal/mol) .

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites (e.g., C-5 has highest f⁺ index: 0.12) .

Methodological Troubleshooting

Q. How can researchers address low yields or impurities during large-scale synthesis?

- Answer :

- Byproduct Analysis : Use HPLC-MS to identify dimers (m/z 600–650 range) formed via amine coupling; mitigate with slow reagent addition .

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (yield increases from 50% to 75% at 100 g scale) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s anti-inflammatory potential?

- Answer :

- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50: 2.8 μM) .

- In Vivo : Murine collagen-induced arthritis models; administer 10 mg/kg/day orally and measure paw swelling reduction (40% at day 14) .

Cross-Disciplinary Applications

Q. How can this compound be adapted for materials science applications?

- Answer :

- Conductive Polymers : Incorporate into polythiophene hybrids for enhanced charge mobility (σ: 10⁻³ S/cm) .

- Fluorescent Probes : Functionalize with BODIPY dyes for bioimaging (λem: 650 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.